2-Methyl-2-pentyl-1,3-dioxane-4,6-dione
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Overview
Description
2-Methyl-2-pentyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the formula C6H8O4. It features a heterocyclic core with four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione was achieved by Meldrum through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Malonic Acid and Isopropenyl Acetate: This method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid.
Carbon Suboxide and Acetone: Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pentyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: It is known for undergoing substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Knoevenagel Condensation: This reaction between aldehydes and this compound is accelerated in ionic liquids.
Nucleophilic Substitution: The compound reacts with various nucleophiles, leading to the formation of different products.
Major Products Formed
The major products formed from these reactions include various heterocycles and intermediates used in organic synthesis .
Scientific Research Applications
2-Methyl-2-pentyl-1,3-dioxane-4,6-dione is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen. The resulting anion is stabilized by resonance, making the compound highly reactive in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its applications and reactivity.
Dimethyl Malonate: Closely related but significantly less acidic than 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione.
Uniqueness
This compound is unique due to its high acidity, which is 8 orders of magnitude more acidic than dimethyl malonate. This high acidity is attributed to the energy-minimizing conformation structure that places the alpha proton’s σ* CH orbital in proper geometry to align with the π*CO, causing strong destabilization of the C-H bond .
Properties
CAS No. |
64411-70-7 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-3-4-5-6-10(2)13-8(11)7-9(12)14-10/h3-7H2,1-2H3 |
InChI Key |
CDPXSSSMDFRPSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OC(=O)CC(=O)O1)C |
Origin of Product |
United States |
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